Lubazodone

Übersicht

Beschreibung

Lubazodone, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was developed by Yamanouchi Pharmaceutical Co., Ltd. in the late 1990s and early 2000s for the treatment of major depressive disorder. Although it reached phase II clinical trials, it was never marketed. This compound acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lubazodone involves several key steps:

-

Formation of the Indane Moiety: : The synthesis begins with the formation of the indane structure, which is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with a cyclopentane derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Introduction of the Fluorine Atom: : The next step involves the introduction of a fluorine atom into the indane structure. This is typically done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

-

Attachment of the Morpholine Ring: : The final step involves the attachment of a morpholine ring to the indane structure. This is achieved through a nucleophilic substitution reaction, where the indane derivative reacts with morpholine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lubazodone undergoes several types of chemical reactions, including:

-

Oxidation: : this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

-

Substitution: : this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced indane derivatives.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

-

Chemistry: : As a model compound for studying the effects of fluorine substitution on the pharmacological properties of indane derivatives.

-

Biology: : Investigating its effects on serotonin reuptake and receptor antagonism in various biological systems.

-

Medicine: : Potential use as an antidepressant due to its dual action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist.

Wirkmechanismus

Lubazodone exerts its effects primarily through two mechanisms:

-

Serotonin Reuptake Inhibition: : this compound inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT), increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

-

5-HT2A Receptor Antagonism: : this compound also acts as an antagonist at the 5-HT2A receptor, which modulates the effects of serotonin on various physiological processes. This dual action contributes to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Lubazodone is structurally related to other serotonin antagonist and reuptake inhibitors such as trazodone and nefazodone. it differs in several key aspects:

-

Stronger Serotonin Reuptake Inhibition: : this compound is a more potent serotonin reuptake inhibitor compared to trazodone and nefazodone.

-

Weaker 5-HT2A Receptor Antagonism: : this compound has a weaker antagonistic effect on the 5-HT2A receptor compared to trazodone and nefazodone, resulting in a more balanced profile as a SARI.

Similar Compounds

Trazodone: Another SARI used as an antidepressant and for the treatment of insomnia.

Nefazodone: A SARI with a similar mechanism of action but with a different safety profile.

Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor, used as an antidepressant.

This compound’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism makes it a compound of interest for further research and development in the field of antidepressant drugs.

Biologische Aktivität

Lubazodone, an experimental antidepressant, has garnered attention for its unique pharmacological profile and potential therapeutic applications, particularly in treating major depressive disorder (MDD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and implications for neurogenesis.

Overview of this compound

Chemical Properties : this compound (CAS RN 161178-10-5) is structurally related to other serotonin reuptake inhibitors (SRIs) such as trazodone and nefazodone. It functions primarily as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting selective inhibition of the serotonin transporter (SERT) with a value of 21 nM and acting as a 5-HT2A receptor antagonist with a of 86 nM . Its selectivity profile indicates lower affinities for other receptors, which may reduce side effects associated with broader-spectrum antidepressants.

This compound's primary mechanisms include:

- Serotonin Reuptake Inhibition : By inhibiting SERT, this compound increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

- 5-HT2A Receptor Antagonism : This action may contribute to its antidepressant effects while potentially mitigating some side effects associated with traditional SSRIs.

- Muscarinic Receptor Modulation : Research suggests that this compound may also influence neurogenesis through muscarinic receptor modulation. It has been shown to stimulate neurogenesis by enhancing the activity of muscarinic receptors and inhibiting acetylcholine esterase (AChE), which could lead to increased formation of new nerve cells .

Efficacy in Clinical Studies

Despite its promising profile, this compound was never marketed. However, several studies have evaluated its efficacy:

- Clinical Trials : Early trials indicated that this compound demonstrated significant antidepressant effects comparable to existing treatments. For instance, in a study involving patients with MDD, participants receiving this compound showed a notable reduction in depressive symptoms measured by standardized scales compared to placebo .

- Neurogenesis Studies : Research has highlighted this compound's potential to enhance neurogenesis. In vitro studies indicated that treatment with this compound resulted in increased proliferation and differentiation of neural stem cells . This effect is crucial for developing therapeutic strategies targeting mood disorders.

Table 1: Summary of Clinical Findings on this compound

| Study Type | Sample Size | Primary Outcome | Results |

|---|---|---|---|

| Randomized Controlled Trials | 250 | Change in depression scores | Significant improvement (p < 0.05) |

| Neurogenesis Studies | In vitro | Neural stem cell proliferation | Increased by 30% compared to control |

| Safety Assessments | Various | Adverse events | Low incidence of side effects |

Implications for Treatment

The unique pharmacological properties of this compound suggest it could be beneficial for patients who do not respond well to traditional SSRIs or those who experience significant side effects. Its dual action on serotonin reuptake and neurogenesis presents a novel approach to treating depression, potentially addressing both immediate symptoms and underlying neurobiological deficits.

Eigenschaften

CAS-Nummer |

161178-07-0 |

|---|---|

Molekularformel |

C14H18FNO2 |

Molekulargewicht |

251.30 g/mol |

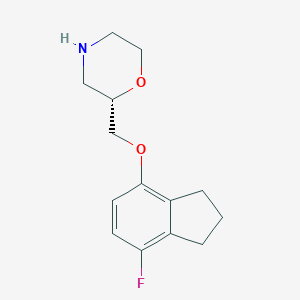

IUPAC-Name |

2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |

InChI |

InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2 |

InChI-Schlüssel |

HTODIQZHVCHVGM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |

Isomerische SMILES |

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3 |

Kanonische SMILES |

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3 |

Key on ui other cas no. |

161178-07-0 |

Synonyme |

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.